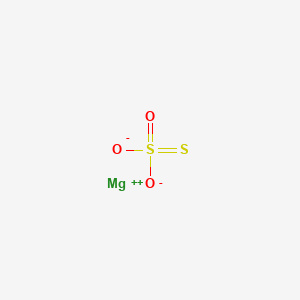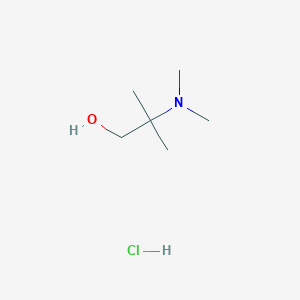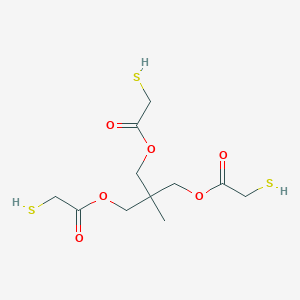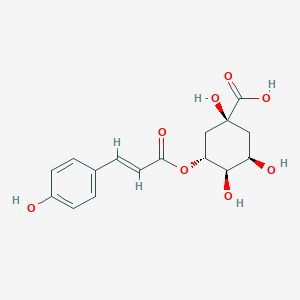
trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid
Vue d'ensemble
Description
Trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (CAS Number: 191282-48-1) is a chemical compound with the linear formula C14H22O4 . It is a modulator that interacts with focusing and modifying enzymes . It is a synthetic analogue of the natural molecule, 5-hydroxytetrahydrofolate .
Synthesis Analysis
The synthesis of this compound can be achieved by several methods, including the reaction of 4-methylene-2-octanone with ethylene oxide to form a diol intermediate, followed by dehydration of the diol using trifluoroacetic anhydride. Another method involves the use of nitrosation to create a highly reactive intermediate, which is then followed by cyclization to form the desired product.Molecular Structure Analysis
The molecular structure of this compound is characterized by a cyclohexane ring, a tetrahydrofuran ring, and a carboxylic acid group. It has a molecular weight of 254.33 . The IUPAC name is (2R,3S)-4-methylene-2-octyl-5-oxotetrahydro-3-furancarboxylic acid .Physical And Chemical Properties Analysis
This compound is a white or yellow crystalline solid that is insoluble in water but soluble in organic solvents such as methanol and ethanol. It has a boiling point of 432.1°C at 760 mmHg .Applications De Recherche Scientifique
Pulmonary Arterial Hypertension (PAH) Treatment
“C75 trans” has been suggested to partially reverse PAH processes in preclinical studies. It is linked with the inflammatory response, affecting mRNA levels of pro-inflammatory molecules such as TNF-alpha and interleukins .
Obesity and Feeding Inhibition
As a stable fatty acid synthase (FASN) inhibitor, “C75 trans” leads to significant weight loss and feeding inhibition in obese mice models, suggesting its potential application in obesity treatment .
Cancer Cell Growth Inhibition
“C75 trans” exhibits cytotoxic effects on various human cancer cell lines by inhibiting fatty-acid synthase (FASN), leading to apoptosis and reduced cell growth .
4. Fatty Acid Metabolism in Breast Cancer Research indicates that “C75 trans” can block FASN activity in breast cancer cells, inducing apoptosis and affecting the active forms of oncogenic proteins such as HER2, AKT, and ERK1/2 .
Mécanisme D'action
Target of Action
The primary target of C75 trans is Fatty Acid Synthase (FAS) . FAS is an enzyme responsible for the synthesis of long-chain fatty acids. It plays a crucial role in energy metabolism and appetite regulation .
Mode of Action
C75 trans inhibits FAS activity and stimulates carnitine palmitoyl-transferase-1 (CPT-1), consistent with its effects in peripheral tissues . It interacts with FAS in a slow-binding manner and preferentially reacts with FAS in whole cells .
Biochemical Pathways
C75 trans affects several biochemical pathways, including fatty acid synthesis and fatty acid oxidation . It modulates the levels of energy intermediates, thus affecting the energy sensor AMP-activated protein kinase (AMPK) . It also affects glucose metabolism and acetyl-CoA carboxylase (ACC) phosphorylation .
Result of Action
C75 trans has been shown to cause profound, reversible weight loss in animal models, suggesting its potential in treating obesity . It also has significant antitumor activity, inhibiting the growth of established cancer cell lines . In the context of pulmonary arterial hypertension (PAH), C75 treatment partially reversed disease processes in a mouse model .
Action Environment
The action of C75 trans can be influenced by various environmental factors. For instance, the central nervous system plays a critical role in the regulation of energy balance by coordinating peripheral and central signals to assess energy status and regulate feeding behavior
Safety and Hazards
Propriétés
IUPAC Name |
(2R,3S)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWLZDVWHQVAJU-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H]1[C@H](C(=C)C(=O)O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid | |
CAS RN |
191282-48-1 | |
| Record name | 4-Methylene-2-octyl-5-oxofuran-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191282481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate](/img/structure/B167830.png)








